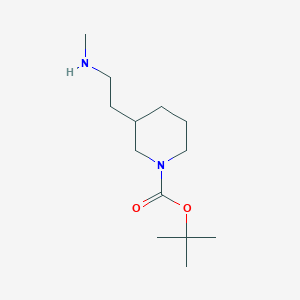
tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate is an organic compound widely used in organic synthesis. It is a white crystalline solid with good solubility in common organic solvents and exhibits weak alkaline properties . This compound is often employed as a catalyst, ligand, or intermediate in the synthesis of various organic compounds, including natural products, pharmaceuticals, and pesticides .
Preparation Methods
The preparation of tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of piperidine with tert-butyl carbonate under basic conditions . This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic applications . In medicine, it is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients . Additionally, it finds applications in the industry as a catalyst or ligand in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways within the cell. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 3-(2-(methylamino)ethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate and tert-butyl 3-(((2-morpholinoethyl)amino)methyl)piperidine-1-carboxylate . These compounds share similar structural features but may exhibit different chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications .
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 3-[2-(methylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-5-6-11(10-15)7-8-14-4/h11,14H,5-10H2,1-4H3 |
InChI Key |
UCAQXFPIQMJRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















